

An In-depth Technical Guide to the ^{13}C NMR of **cis-2-Isopropylcyclohexanol**

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Compound of Interest

Compound Name: *2-Isopropylcyclohexanol*

Cat. No.: *B1266409*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy of **cis-2-Isopropylcyclohexanol**. The information presented herein is intended to support research and development activities where the characterization of this and structurally related molecules is critical.

Introduction to the ^{13}C NMR of Substituted Cyclohexanols

^{13}C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the case of substituted cyclohexanols, such as **cis-2-Isopropylcyclohexanol**, ^{13}C NMR provides valuable information regarding the number of unique carbon environments, the connectivity of the carbon skeleton, and the stereochemical arrangement of the substituents. The chemical shift of each carbon atom is influenced by its local electronic environment, which is in turn affected by the presence of neighboring functional groups and their spatial orientation.

For **cis-2-Isopropylcyclohexanol**, the cis-configuration of the hydroxyl and isopropyl groups dictates a specific conformational preference, which results in a characteristic ^{13}C NMR spectrum. The number of signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. Due to the lack of a plane of symmetry in **cis-2-**

Isopropylcyclohexanol, all nine carbon atoms are expected to be chemically distinct, thus giving rise to nine unique signals in the ^{13}C NMR spectrum.

Predicted ^{13}C NMR Data

The following table summarizes the predicted ^{13}C NMR chemical shifts for **cis-2-Isopropylcyclohexanol**. These assignments are based on the analysis of the experimental spectrum available from the Spectral Data Base System for Organic Compounds (SDBS) and established principles of ^{13}C NMR spectroscopy, including the effects of substituents and stereochemistry on carbon chemical shifts.

Carbon Atom	Predicted Chemical Shift (ppm)	Description
C1	~ 70-75	CH-OH
C2	~ 45-50	CH-CH(CH ₃) ₂
C3	~ 30-35	CH ₂
C4	~ 20-25	CH ₂
C5	~ 25-30	CH ₂
C6	~ 35-40	CH ₂
C7	~ 30-35	CH (isopropyl)
C8	~ 15-20	CH ₃ (isopropyl)
C9	~ 15-20	CH ₃ (isopropyl)

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocol for ^{13}C NMR Data Acquisition

The following is a generalized experimental protocol for acquiring a high-quality ^{13}C NMR spectrum of **cis-2-Isopropylcyclohexanol**.

3.1 Sample Preparation

- Weigh approximately 20-50 mg of **cis-2-Isopropylcyclohexanol** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of any particulate matter.

3.2 NMR Spectrometer Setup and Data Acquisition

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Set the appropriate spectral width (e.g., 0-220 ppm) and acquisition time (e.g., 1-2 seconds).
- A proton-decoupled ^{13}C NMR experiment is typically performed to simplify the spectrum to single lines for each carbon.
- The number of scans (NS) should be optimized to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 64 to 256 scans are typically sufficient.
- A relaxation delay (D1) of 1-2 seconds is generally used.

3.3 Data Processing

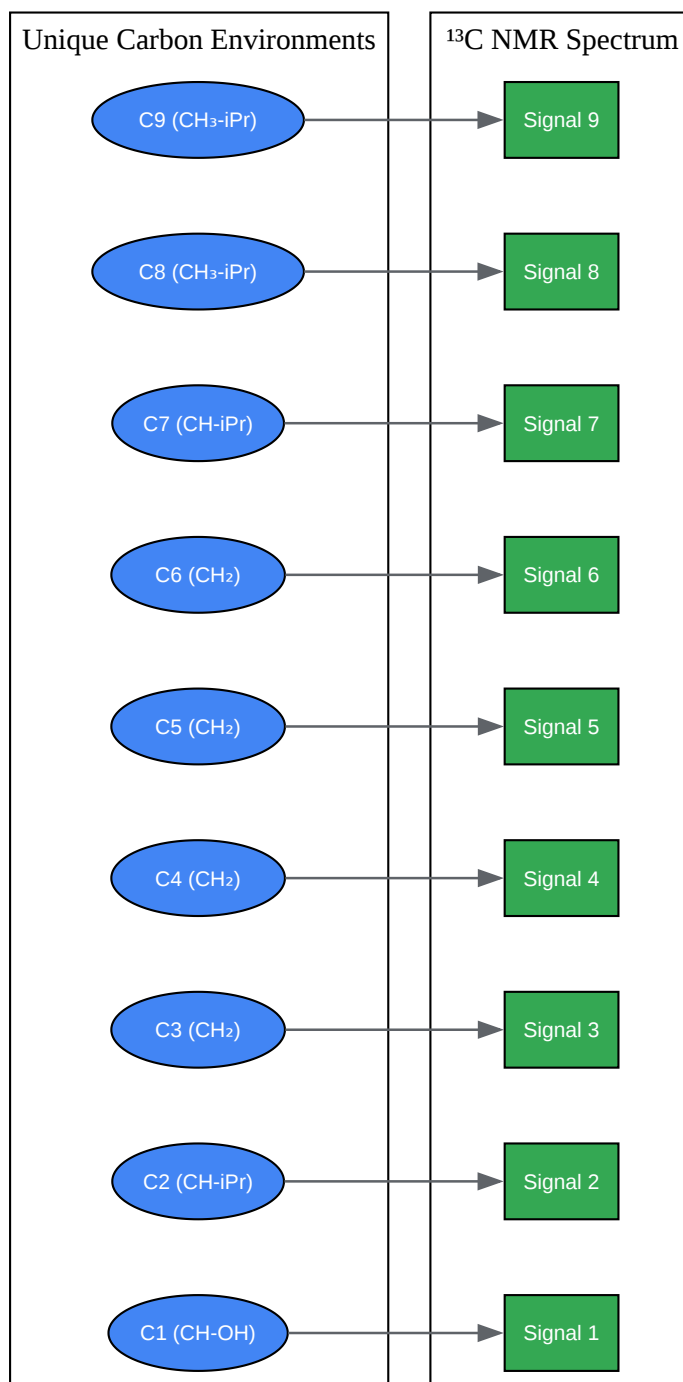
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Apply a baseline correction.
- Reference the spectrum using the solvent signal or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
- Integrate the peaks if quantitative analysis is required, though standard ^{13}C NMR is not inherently quantitative.

Logical Relationships in the ^{13}C NMR of cis-2-Isopropylcyclohexanol

The following diagram illustrates the logical relationship between the molecular structure of cis-2-Isopropylcyclohexanol and the expected signals in its ^{13}C NMR spectrum. The lack of symmetry in the molecule leads to nine distinct carbon environments, each producing a unique resonance.

cis-2-Isopropylcyclohexanol Structure

C9H18O



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Caption: Molecular structure to spectral signal correlation.

Conclusion

The ^{13}C NMR spectrum of **cis-2-Isopropylcyclohexanol** provides a unique fingerprint that is invaluable for its identification and structural verification. The presence of nine distinct signals confirms the asymmetry of the molecule. The predicted chemical shifts, based on established principles, offer a reliable guide for spectral interpretation. The detailed experimental protocol provided herein will enable researchers to acquire high-quality data for their specific applications. This technical guide serves as a comprehensive resource for professionals engaged in the chemical sciences and drug development.

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